![molecular formula C13H17BrO4 B171964 Ethyl 4-bromo-3,5-diethoxybenzoate CAS No. 149517-92-0](/img/structure/B171964.png)
Ethyl 4-bromo-3,5-diethoxybenzoate
Overview
Description
Ethyl 4-bromo-3,5-diethoxybenzoate is a chemical compound with the CAS Number: 149517-92-0 . It has a molecular weight of 317.18 . The IUPAC name for this compound is ethyl 4-bromo-3,5-diethoxybenzoate . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 4-bromo-3,5-diethoxybenzoate is1S/C13H17BrO4/c1-4-16-10-7-9 (13 (15)18-6-3)8-11 (12 (10)14)17-5-2/h7-8H,4-6H2,1-3H3
. This code provides a specific description of the molecule’s structure and can be used to generate a 3D model. Physical And Chemical Properties Analysis
Ethyl 4-bromo-3,5-diethoxybenzoate is a solid at room temperature . It has a molecular weight of 317.18 .Scientific Research Applications
Organic Synthesis
Ethyl 4-bromo-3,5-diethoxybenzoate is often used as a reagent in organic synthesis . It can participate in various reactions to form new compounds, serving as a building block in the synthesis of more complex molecules.
Drug Synthesis
This compound can be used in the synthesis of pharmaceuticals. Its structure can be modified to produce drugs with desired properties. The bromine atom in the compound can undergo various reactions, allowing for a wide range of modifications.
Safety and Handling Research
Research into the safety and handling of Ethyl 4-bromo-3,5-diethoxybenzoate can provide valuable information for its use in various applications . Understanding its physicochemical properties, such as solubility and stability, is crucial for its safe and effective use.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Ethyl 4-bromo-3,5-diethoxybenzoate is a synthetic compound that primarily targets the benzene ring in organic chemistry reactions . The benzene ring is a key component in many biological molecules, and its modification can lead to significant changes in the properties and functions of these molecules.
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution In this process, the compound acts as an electrophile, attacking the pi electrons in the benzene ringIn the second step, a base attacks the hydrogen atom attached to the carbon bearing the positive charge, leading to the reformation of the aromatic system .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit several cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 4-bromo-3,5-diethoxybenzoate. For instance, the compound’s solubility could affect its bioavailability and distribution within the body . Additionally, factors such as pH and temperature could influence the compound’s stability and its interactions with its targets.
properties
IUPAC Name |
ethyl 4-bromo-3,5-diethoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrO4/c1-4-16-10-7-9(13(15)18-6-3)8-11(12(10)14)17-5-2/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUFUYMALAOLHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1Br)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20443238 | |
Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149517-92-0 | |
Record name | ETHYL 4-BROMO-3,5-DIETHOXYBENZOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20443238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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